![molecular formula C18H29NO5 B8796538 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol is an organic compound with a complex structure that includes a tert-butyl group, a hydroxypropyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxyphenylethylamine with tert-butyl chloroformate to form the carbamate. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a carbonyl compound, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with enzymes or receptors, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the dimethoxyphenyl group.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group instead of the hydroxypropyl group.
Uniqueness
3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol is unique due to the presence of both the hydroxypropyl and dimethoxyphenyl groups
Properties
Molecular Formula |
C18H29NO5 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C18H29NO5/c1-18(2,3)24-17(21)19(10-6-12-20)11-9-14-7-8-15(22-4)16(13-14)23-5/h7-8,13,20H,6,9-12H2,1-5H3 |
InChI Key |
QRGPBHJISNOBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)CCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


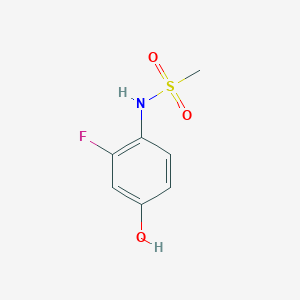
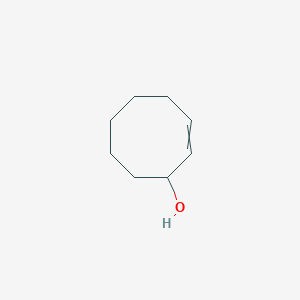
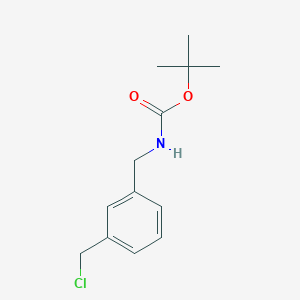
![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)
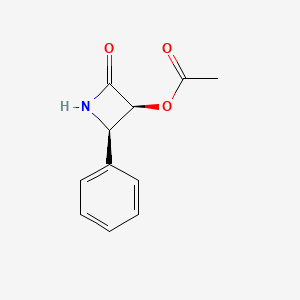
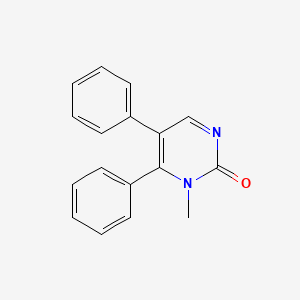
![Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B8796516.png)
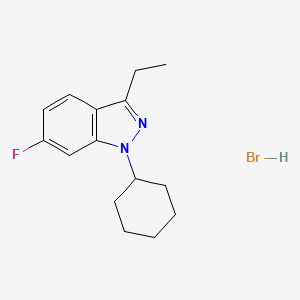
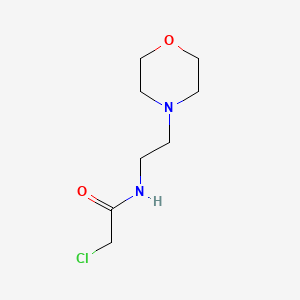
![2-[(4-Nitrophenyl)methyl]oxirane](/img/structure/B8796532.png)
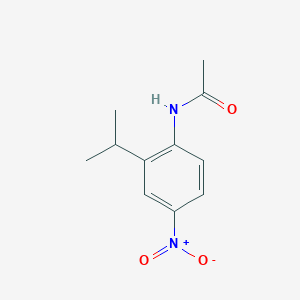
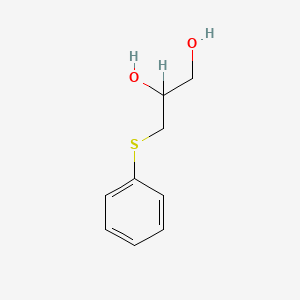
![1-Azaspiro[5.5]undecane](/img/structure/B8796554.png)

